molecular formula C19H24N2O6 B4689485 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate

2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate

Cat. No.: B4689485
M. Wt: 376.4 g/mol
InChI Key: NNNHHINKYBKSLC-UHFFFAOYSA-N
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Description

2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate is an organic compound with a complex structure It features a nitrophenyl group, a cyclohexylamino group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate typically involves multiple steps. One common route starts with the nitration of 4-methylphenyl compounds to introduce the nitro group. This is followed by esterification and amidation reactions to incorporate the oxoethyl and cyclohexylamino groups, respectively. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in an aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of nitro derivatives with additional oxygen functionalities.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted nitrophenyl compounds.

Scientific Research Applications

2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyclohexylamino group may facilitate binding to proteins or enzymes, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3-nitrophenyl isocyanate: Shares the nitrophenyl group but differs in its isocyanate functionality.

    2-Methyl-4-nitrophenyl isocyanate: Similar nitrophenyl structure with a different substitution pattern.

    2-Methyl-4-nitrophenyl N-(4-methyl-3-nitrophenyl)carbamate: Contains both nitrophenyl and carbamate groups, offering different reactivity.

Uniqueness

2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate is unique due to its combination of functional groups, which provide a diverse range of reactivity and potential applications. Its structure allows for multiple types of chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 4-(cyclohexylamino)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O6/c1-13-7-8-14(11-16(13)21(25)26)17(22)12-27-19(24)10-9-18(23)20-15-5-3-2-4-6-15/h7-8,11,15H,2-6,9-10,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNHHINKYBKSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)CCC(=O)NC2CCCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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